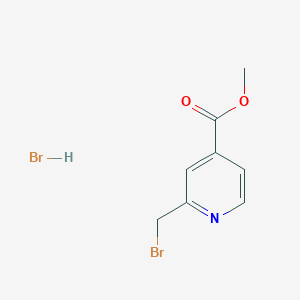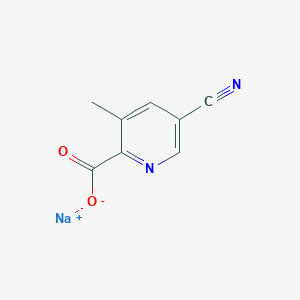
Sodium 5-cyano-3-methylpicolinate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Insecticidal Activity
Sodium 5-cyano-3-methylpicolinate shows potential as an insecticide. Studies have demonstrated that certain pyridine derivatives, which include similar structures to this compound, exhibit significant insecticidal activities. For instance, a study by Bakhite et al. (2014) revealed that pyridine derivatives displayed moderate to strong aphidicidal activities (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
Chemical Synthesis and Characterization
This compound is used in chemical synthesis and characterization processes. Klapötke et al. (2015) described the preparation and characterization of sodium 5-cyanotetrazolate and its derivatives, which is related to this compound (Klapötke, Kurz, Scharf, Schmid, Stierstorfer, & Sućeska, 2015).
DNA Methylation Studies
Compounds related to this compound have been used in DNA methylation studies. A study by Clark et al. (1994) utilized sodium bisulfite, which is structurally related, to convert cytosine residues to uracil, thus aiding in the mapping of methylated cytosines in DNA (Clark, Harrison, Paul, & Frommer, 1994).
Synthesis of Nucleosides and Nucleotides
This compound plays a role in the synthesis of nucleosides and nucleotides. Inoue and Ueda (1978) discussed the synthesis of 6-cyano- and 5-cyano-uridines, showcasing the importance of cyano compounds in nucleoside synthesis (Inoue & Ueda, 1978).
Antiviral Research
Compounds structurally related to this compound have been investigated for their antiviral properties. Saxena et al. (1990) synthesized derivatives of 4-amino-3-cyanopyrazolo[3,4-d]pyrimidine, which is structurally similar, and found some of these compounds to be active against human cytomegalovirus and herpes simplex virus (Saxena, Coleman, Drach, & Townsend, 1990).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
sodium;5-cyano-3-methylpyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2.Na/c1-5-2-6(3-9)4-10-7(5)8(11)12;/h2,4H,1H3,(H,11,12);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYBVTJKGJGLXOT-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C(=O)[O-])C#N.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N2NaO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-L-isoleucine](/img/structure/B3113419.png)
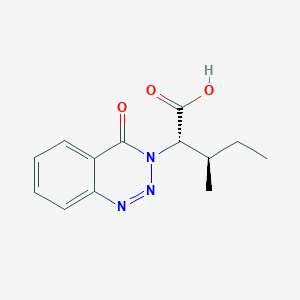
![methyl (3S)-2-(2-chloroacetyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B3113431.png)
![4-oxo-4-[(1S,5S)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]butanoic acid](/img/structure/B3113438.png)
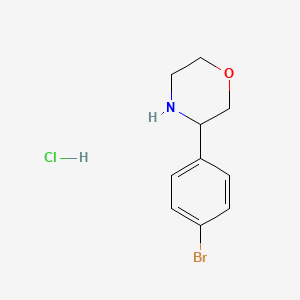
![6-methoxy-1H,4H,5H-benzo[g]indazole-3-carboxylic acid](/img/structure/B3113448.png)

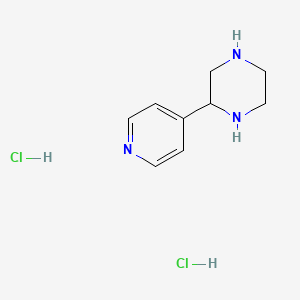
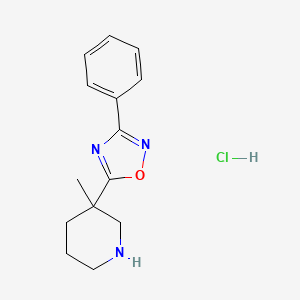
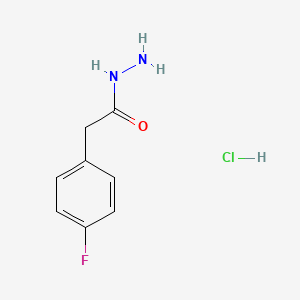
![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-ol hydrochloride](/img/structure/B3113504.png)
![Methyl[(pyrimidin-2-yl)methyl]amine dihydrochloride](/img/structure/B3113512.png)

